[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the difluorophenyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for scientific research and industrial applications.
Properties
IUPAC Name |
[1-(3,4-difluorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWMLFMMEVWDMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CO)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the reaction of 3,4-difluoroaniline with propargyl alcohol in the presence of a copper catalyst to form the corresponding triazole. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The triazole ring can participate in substitution reactions, where various substituents can be introduced to modify the chemical properties of the compound.
Common Reagents and Conditions:
Oxidation: MnO2 in dry dichloromethane (CH2Cl2) is commonly used for oxidation reactions.
Reduction: NaBH4 in methanol or ethanol is used for reduction reactions.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) are often employed for substitution reactions.
Major Products: The major products formed from these reactions include oxidized triazole derivatives, reduced triazole derivatives, and various substituted triazole compounds, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: In chemistry, [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents due to its ability to interact with biological targets .
Medicine: In medicine, the compound is explored for its potential use in the treatment of various diseases. Its triazole ring is a common feature in many antifungal and antibacterial agents, making it a candidate for drug development .
Industry: In the industrial sector, [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The difluorophenyl group enhances the compound’s binding affinity and selectivity, making it a potent bioactive molecule .
Comparison with Similar Compounds
1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: This compound shares the difluorophenyl group and triazole ring but has a different overall structure, leading to distinct chemical and biological properties.
1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-ylmethanol: Another similar compound with a pyrazole ring instead of a triazole ring, which affects its reactivity and applications.
Uniqueness: The uniqueness of [1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol lies in its specific combination of the difluorophenyl group and triazole ring, which imparts unique chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
